Product packaging for Chiralpak AD(Cat. No.:CAS No. 138361-09-8)

Chiralpak AD

Cat. No.: B1177438
CAS No.: 138361-09-8
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Description

The Chiralpak AD column is a premier chiral stationary phase (CSP) designed for the high-performance liquid chromatography (HPLC) separation of enantiomers. Its selector consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto silica gel, making it a robust choice for method development in pharmaceutical and analytical research . This column is exceptionally versatile and is explicitly recommended for use in both Normal-Phase and Reversed-Phase modes, providing researchers with flexibility in method development . Conversion to the reversed-phase mode is achievable through a specified solvent washing procedure, expanding its application to a wider range of compounds . The this compound column has proven highly effective in the enantiomeric separation of diverse compounds, including dioxolane compounds like the antimycotic drug ketoconazole and its precursors, as well as various sulfoxide-containing pharmaceuticals . Its success is attributed to its ability to resolve enantiomers where other columns may fail, which is critical given the different biological activities each enantiomer can possess . The column is part of a family that includes variants with different particle sizes, such as the standard AD (10µm), the AD-H (5µm), and the AD-3 (3µm), to suit various efficiency and pressure requirements . This product is For Research Use Only (RUO) and is not intended for personal, diagnostic, or therapeutic use.

Properties

CAS No.

138361-09-8

Molecular Formula

C3H3F3O

Synonyms

Chiralpak AD

Origin of Product

United States

Structural and Chemical Basis of Chiralpak Ad for Enantioseparation

The efficacy of Chiralpak AD as a chiral selector is rooted in its meticulously designed molecular structure. It is composed of a natural polymer, amylose (B160209), which is chemically modified and then physically coated onto a silica (B1680970) gel support. This combination of a chiral polymer and a robust support material provides the foundation for its use in chromatography.

Polymeric Scaffold and Derivative Chemistry: Amylose Backbone Architecture and Linkages

The foundational polymer of this compound is amylose, a linear polysaccharide. The architecture of this backbone is crucial to its function. Amylose is composed of D-glucose units linked together by α-(1,4)-glycosidic bonds. vt.edu This specific linkage forces the polymer chain to adopt a helical conformation, which is a primary determinant of its chiral recognition ability. ontosight.aiphenomenex.blog The regular, repeating structure of the glucose units connected in this manner creates a well-defined and predictable scaffold upon which the chiral discriminating groups are placed.

Carbamate (B1207046) Functionalization: Tris(3,5-dimethylphenylcarbamate)

To enhance the inherent chirality of the amylose backbone and to introduce specific interaction sites, the hydroxyl groups of the glucose units are derivatized. In this compound, these are functionalized with tris(3,5-dimethylphenylcarbamate). acs.orguvison.com This is achieved by reacting the amylose with an excess of 3,5-dimethylphenyl isocyanate. acs.org The resulting carbamate groups are bulky and conformationally significant, playing a direct role in the formation of the chiral cavities responsible for enantioseparation. The 3,5-dimethylphenyl groups are critical for creating the specific steric and electronic environment necessary for chiral recognition. acs.org

Conformational Characteristics and Chiral Cavities

The combination of the amylose backbone and the carbamate derivatives leads to a highly ordered three-dimensional structure that is essential for chiral discrimination.

Helical Structure and Stereochemical Recognition Sites

The α-(1,4) linkages of the amylose backbone naturally induce a helical shape. ontosight.aiphenomenex.blog Research based on NMR spectroscopy and computer modeling suggests that amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) likely adopts a left-handed 4/3 helical structure in solution, meaning it completes three turns with four glucose units. nih.govresearchgate.netacs.org This coiled structure forms chiral grooves or cavities along the polymer chain. phenomenex.blog Within these cavities, the carbamate groups are positioned in a way that creates specific stereochemical recognition sites. The separation of enantiomers occurs through a combination of interactions between the analyte and these sites, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. vt.eduresearchgate.netchrom-china.com The precise spatial arrangement of the phenyl and carbamate groups within the helical groove allows for differential fitting and binding of enantiomers. vt.edu

Impact of Derivatization on Chiral Cavity Formation

The tris(3,5-dimethylphenylcarbamate) groups are not merely passive additions; they are instrumental in defining the size, shape, and chemical nature of the chiral cavities. The bulky phenyl groups create a sterically hindered environment, while the polar carbamate linkages provide sites for hydrogen bonding. vt.eduphenomenex.com The methyl groups on the phenyl rings further influence the shape of the cavities and can participate in hydrophobic interactions. This intricate arrangement ensures that enantiomers, which are mirror images of each other, will have different stabilities when they transiently complex with the CSP, leading to their separation. vt.edu

Comparison of Coated and Immobilized this compound Phases

This compound is a "coated" phase, meaning the derivatized amylose is physically adsorbed onto the silica gel support. uvison.comresearchgate.net This is distinct from "immobilized" phases where the chiral selector is covalently bonded to the silica. researchgate.netkinesis-australia.com.au This difference in attachment has significant practical implications for the use of the column.

Coated phases, like the traditional this compound, have limitations on the types of solvents that can be used in the mobile phase. chiraltech.com Strong organic solvents such as dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) can dissolve the polymeric selector, damaging or destroying the column. chiraltech.comchiraltech.com

Immobilized phases, on the other hand, offer much greater solvent compatibility due to the robust chemical linkage between the selector and the support. researchgate.netkinesis-australia.com.auelementlabsolutions.com This allows for the use of a wider range of solvents, which can provide different selectivities and improve the solubility of samples. hplc.eu However, the process of immobilization can sometimes slightly alter the conformation of the chiral selector, which may lead to differences in enantioselectivity compared to the coated version. hplc.eufagg-afmps.be While some studies suggest that coated phases may offer higher resolving power for certain compounds, the enhanced durability and solvent flexibility of immobilized phases make them more versatile for method development. nih.govresearchgate.net

Table 1: Comparison of Coated vs. Immobilized Chiral Stationary Phases

Feature Coated Phases (e.g., this compound) Immobilized Phases (e.g., Chiralpak IA)
Attachment Chiral selector is physically adsorbed onto the silica support. researchgate.net Chiral selector is covalently bonded to the silica support. researchgate.net
Solvent Compatibility Limited; incompatible with solvents like dichloromethane, chloroform, and THF. chiraltech.comchiraltech.com Universal; compatible with a wide range of organic solvents. chiraltech.comelementlabsolutions.com
Durability More susceptible to damage from aggressive solvents or pressure. researchgate.net More robust and stable due to chemical bonding. kinesis-australia.com.au
Selectivity May offer superior resolution for specific compounds. nih.govresearchgate.net Selectivity can be slightly different from the coated version due to the immobilization process. hplc.eu
Flexibility Method development is restricted by solvent limitations. hplc.eu Broader range of mobile phases allows for greater flexibility in method development. kinesis-australia.com.au

Chemical Anchoring and Robustness of Immobilized Phases

A significant evolution in the technology of polysaccharide-based CSPs is the development of immobilized phases. While traditional "coated" phases like this compound-H involve the physical adsorption of the amylose derivative onto a silica gel support, immobilized phases feature the chiral selector chemically bonded to the silica matrix. researchgate.netmdpi.com This process of immobilization confers a substantial increase in the robustness and stability of the stationary phase. hplc.euchiraltech.com

The chemical anchoring prevents the chiral selector from being stripped or dissolved by aggressive mobile phases that would destroy a coated-type column. hplc.euchiraltech.com This enhanced durability is a primary advantage of immobilized CSPs, such as Chiralpak IA, which uses the same chiral selector as this compound. chiraltech.comchiraltech.com The immobilization process ensures greater stability across a wide range of mobile phase compositions and operating conditions, leading to longer column lifetimes and more reproducible results. researchgate.netobrnutafaza.hr Research indicates that the covalent bonding in immobilized phases makes them far more rugged compared to their coated counterparts, which can suffer from the gradual bleeding of the physically adsorbed selector over time. researchgate.net This robustness is crucial for developing reliable analytical methods and for demanding preparative-scale applications. hplc.euchiraltech.com

Table 1: Comparison of Coated vs. Immobilized this compound-type Phases

FeatureCoated Phase (e.g., this compound-H)Immobilized Phase (e.g., Chiralpak IA)
Anchoring Mechanism Physical AdsorptionChemical Bonding / Covalent Immobilization researchgate.netchiraltech.com
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate) vt.eduAmylose tris(3,5-dimethylphenylcarbamate) chiraltech.com
Robustness Limited; prone to selector bleed with incompatible solvents researchgate.netHigh; stable in a wide range of solvents hplc.euchiraltech.com
Stability Lower; sensitive to aggressive mobile phases and certain organic solvents researchgate.netHigh; enhanced stability due to chemical cross-linking elementlabsolutions.comchiraltech.com
Column Lifetime Shorter; can be degraded by incompatible solvents introduced even in small amounts chiraltech.comLonger; resistant to "forbidden" solvents that damage coated phases hplc.eu

Versatility and Solvent Compatibility Differences

The most significant consequence of the robust chemical anchoring in immobilized phases is the dramatic expansion of solvent compatibility. obrnutafaza.hr Coated phases have strict limitations on the types of organic solvents that can be used in the mobile phase. researchgate.net Solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) can solubilize the physically coated polysaccharide selector, leading to its removal from the support, which results in rapid and irreversible column damage. chiraltech.com

In contrast, immobilized phases like Chiralpak IA are compatible with virtually any organic solvent. elementlabsolutions.comchiraltech.com This "universal solvent compatibility" is a major advantage, as it allows for the use of an extended range of mobile phases, including those previously considered "forbidden" for polysaccharide CSPs. hplc.euchiraltech.com The ability to use solvents like ethyl acetate, ethers, acetone, and chlorinated solvents opens up new possibilities for method development, often yielding different and improved separation selectivities compared to standard alkane/alcohol mobile phases. researchgate.nethplc.euchromedia.org This versatility is particularly valuable for separating compounds with limited solubility in traditional solvents and for optimizing large-scale preparative separations where high sample solubility can significantly increase productivity. hplc.euchiraltech.com While the immobilization process can sometimes cause minor changes in the polymer's conformation that may slightly alter selectivity compared to the coated version, the benefits of expanded solvent choice and enhanced stability are substantial. hplc.eufagg-afmps.be

Table 2: Solvent Compatibility of Coated vs. Immobilized this compound-type Phases

SolventCoated Phase (this compound-H)Immobilized Phase (Chiralpak IA)
Normal Phase Solvents (Hexane, Heptane (B126788), Alcohols) CompatibleCompatible
Dichloromethane (DCM) Forbidden / Damages Column chiraltech.comCompatible researchgate.netchromedia.org
Chloroform Forbidden / Damages Column chiraltech.comCompatible researchgate.net
Tetrahydrofuran (THF) Forbidden / Damages Column chiraltech.comCompatible hplc.eu
Ethyl Acetate Forbidden / Damages ColumnCompatible researchgate.nethplc.euchromedia.org
Acetone Forbidden / Damages ColumnCompatible researchgate.netchromedia.org
Dimethyl Sulfoxide (DMSO) Forbidden / Damages Column chiraltech.comCompatible (with flushing recommendations) hplc.eu
Methyl t-Butyl Ether (MTBE) Forbidden / Damages ColumnCompatible researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Chiralpak AD Variants

The development of new iterations of this compound is a primary focus of current research, aiming to enhance its performance, broaden its applicability, and improve its robustness. These efforts are largely concentrated on two key areas: the immobilization of the chiral selector and the optimization of particle size.

Historically, this compound has been a "coated" CSP, where the amylose (B160209) tris(3,5-dimethylphenylcarbamate) selector is physically adsorbed onto the silica (B1680970) support. thelabstore.co.uk While offering excellent chiral recognition capabilities, this design restricts the use of certain organic solvents that could potentially strip the coating from the support. hplc.eu To overcome this limitation, immobilized variants, such as Chiralpak IA, have been developed. hplc.eu In these CSPs, the chiral selector is covalently bonded to the silica matrix, providing universal solvent compatibility and enhanced stability. hplc.eu This allows for the use of a wider range of mobile phases, including those previously considered "forbidden" for coated phases, thereby expanding the possibilities for method development. hplc.eu

However, the process of immobilization can sometimes lead to slight alterations in the conformation of the chiral polymer, which may result in different selectivity profiles compared to their coated counterparts. hplc.euresearchgate.net While some studies suggest that coated phases like this compound may offer superior resolution for certain compounds, the enhanced robustness and solvent versatility of immobilized versions represent a significant advancement. researchgate.netnih.gov

Another avenue of development lies in the reduction of the particle size of the silica support. The transition from 10µm particles in the original this compound to 5µm particles in the this compound-H series, and more recently to 3µm and sub-2µm particles, has led to significant improvements in chromatographic efficiency and resolution. chiraltech.comuvison.com Smaller particles allow for faster analyses and better performance, which is particularly advantageous for high-throughput applications. chiraltech.com

Table 1: Comparison of Features in this compound Variants
Variant TypeKey FeatureAdvantagePotential Consideration
Coated (e.g., this compound)Selector physically adsorbed on silicaPotentially higher selectivity for some compoundsLimited solvent compatibility
Immobilized (e.g., Chiralpak IA)Selector covalently bonded to silicaUniversal solvent compatibility, enhanced stabilitySlightly altered selectivity possible
Smaller Particle Size (e.g., AD-H, AD-3)Reduced particle diameter (e.g., 5µm, 3µm)Higher efficiency, faster analysis, improved resolutionHigher backpressure

Integration with High-Throughput Screening Platforms

The pharmaceutical industry's need to rapidly screen large libraries of chiral compounds has driven the integration of this compound and its variants into high-throughput screening (HTS) workflows. Supercritical fluid chromatography (SFC) has emerged as a particularly powerful technique for HTS due to its high speed and reduced solvent consumption. chromatographyonline.com

This compound, often in combination with other polysaccharide-based CSPs, is a key component of SFC screening platforms. researchgate.net These automated systems can rapidly evaluate a small set of columns with different mobile phase modifiers to quickly identify promising conditions for enantioseparation. researchgate.net Research has shown that a screening strategy utilizing just four polysaccharide-based columns, including this compound, can achieve a success rate of over 95% in resolving a diverse range of pharmaceutical compounds. researchgate.net

The use of columns packed with smaller particles (e.g., 3µm) further enhances the speed of HTS. chromatographytoday.com For instance, a screening of 35 chiral compounds on a 3µm amylose-based column in SFC mode demonstrated a high number of successful separations ("hits") in a very short time frame. chromatographytoday.com This rapid screening capability is invaluable in drug discovery, enabling faster identification of lead candidates and optimization of purification processes.

Table 2: Example of High-Throughput Screening Performance on an Amylose-Based CSP in SFC
Mobile Phase (CO2/Modifier)Number of Compounds ScreenedNumber of Successful Separations ("Hits")
80/20 CO2/Methanol (B129727)3529
80/20 CO2/Isopropanol (B130326)3525

Data adapted from a study on a 3-µm amylose column, demonstrating the high hit rate achievable in HTS. chromatographytoday.com

Further Elucidation of Chiral Recognition Mechanisms

A deeper understanding of the molecular interactions that govern enantioseparation on this compound is crucial for rational method development and the design of new, more effective CSPs. The primary chiral recognition mechanism of this compound is attributed to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. acs.org These interactions are thought to occur within chiral grooves on the surface of the amylose polymer. researchgate.net

The key intermolecular forces involved in chiral recognition on this compound include:

Hydrogen bonding: Interactions between polar functional groups on the analyte and the carbamate (B1207046) groups of the chiral selector. researchgate.net

π-π interactions: Stacking interactions between aromatic rings of the analyte and the phenyl groups of the selector. acs.orgresearchgate.net

Steric effects: The three-dimensional shape of the analyte and its fit within the chiral grooves of the CSP. researchgate.net

Computational methods, particularly molecular docking, have become powerful tools for investigating these interactions at the atomic level. researchgate.net Molecular docking simulations can predict the binding energies of enantiomers with the chiral selector, providing insights into the stability of the diastereomeric complexes and helping to rationalize the observed elution order. researchgate.netresearchgate.net For example, a study on the enantioseparation of sulfoxide (B87167) drugs on a this compound-H column used molecular docking to calculate the binding energies, which correlated with the experimental chromatographic results. researchgate.net

Table 3: Calculated Average Binding Energies of Sulfoxide Drug Enantiomers with this compound-H
CompoundEnantiomerAverage Binding Energy (kcal/mol)
Esomeprazole(S)-Esomeprazole-6.8
(R)-Omeprazole-6.5
Ilaprazole(S)-Ilaprazole-7.3
(R)-Ilaprazole-7.0
Pantoprazole(S)-Pantoprazole-6.7
(R)-Pantoprazole-6.4
Lansoprazole(S)-Lansoprazole-7.2
(R)-Lansoprazole-6.9

Data from a molecular docking study illustrating the differential binding energies that lead to chiral separation. researchgate.net

Applications in Emerging Scientific Fields

While this compound has a long-standing and critical role in the pharmaceutical industry, its applications are expanding into other scientific disciplines that require the separation and analysis of chiral molecules. Two prominent emerging fields are metabolomics and environmental analysis.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Many of these endogenous metabolites are chiral, and their enantiomeric composition can be indicative of health or disease states. nih.gov this compound-H and its reversed-phase counterpart, this compound-RH, have been successfully employed in targeted chiral metabolomics studies for the analysis of bioactive lipids, such as hydroperoxyeicosatetraenoic acids (HETEs) and F2-isoprostanes, in biological samples. nih.govrsc.org The ability to resolve these enantiomers is crucial for understanding their distinct biological activities and roles in disease pathogenesis. nih.gov

Environmental Analysis is another area where the enantioselective separation of chiral compounds is of growing importance. Many pesticides, pollutants, and their degradation products are chiral, and their enantiomers can exhibit different toxicities and environmental fates. The robust and versatile nature of this compound and its variants makes them well-suited for the challenging matrices often encountered in environmental samples.

Table 4: Examples of this compound Applications in Metabolomics
Chiralpak VariantAnalyte(s)Sample Matrix
This compound-RH18-HEPE, 15-HEPE, 12-HEPE, 5-HEPE, RvE1, RvE2Human serum
This compound-RH5-, 12-, and 15-HETEMice colon mucosa, blood serum
This compound-H15-, 8-, 12-, and 5-F2-isoprostanesUrine from control, MCI, and severe AD patients

Adapted from a review on chiral metabolomics, showcasing the use of this compound variants for the analysis of important bioactive lipids. rsc.org

Q & A

Basic Research Questions

Q. How to select appropriate Chiralpak AD column dimensions for analytical vs. preparative-scale separations?

  • Methodological Answer : For analytical separations (e.g., diastereomeric excess determination), use 4.6 mm × 250 mm columns with guard columns, flow rates of 1.0 mL/min, and mobile phases like n-heptane/2-PrOH (80:20). For preparative-scale separations, use 20 mm × 250 mm columns with flow rates of 6 mL/min and higher sample concentrations (e.g., 6 mg/mL). Ensure guard columns are matched to protect the stationary phase .

Q. What mobile phase compositions are optimal for initial method development with this compound in normal-phase HPLC?

  • Methodological Answer : Begin with n-heptane/2-PrOH (80:20 v/v) for screening, as this ratio balances retention and resolution for many chiral compounds. Adjust polarity incrementally (e.g., 90:10 to 60:40) to optimize separation. For acidic/basic analytes, consider additives like trifluoroacetic acid (0.1%) or triethylamine .

Q. How does temperature affect enantioselectivity on this compound columns?

  • Methodological Answer : Temperature inversely impacts retention and resolution. For example, increasing temperature from 10°C to 40°C reduces retention time but may lower resolution. Calculate thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots to quantify enantiomer interactions. Use column ovens for precise control .

Advanced Research Questions

Q. How to design a screening protocol for this compound when separating novel chiral compounds with unknown polarity?

  • Methodological Answer :

  • Step 1 : Use orthogonal mobile phases: Start with normal-phase (n-heptane/2-PrOH) and reverse-phase (ACN/H2O or MeOH/H2O) conditions to assess analyte behavior .
  • Step 2 : Screen additives (e.g., 0.1% formic acid or ammonia) to improve peak symmetry for ionizable compounds .
  • Step 3 : Compare results with cellulose-based columns (e.g., Lux Cellulose-1) to identify CSP-specific selectivity .

Q. How to resolve contradictory enantioselectivity results between this compound and other polysaccharide-based CSPs?

  • Methodological Answer : this compound (amylose-based) and Chiralcel OD (cellulose-based) exhibit distinct selectivity due to differences in helical cavity structures. If contradictions arise:

  • Cross-validate using thermodynamic data (ΔH, ΔS) to determine if enantiomer binding is enthalpy- or entropy-driven.
  • Perform molecular docking simulations to compare analyte-CSP interactions .

Q. What advanced strategies exist for method transfer from this compound analytical to preparative scale while maintaining resolution?

  • Methodological Answer :

  • Scaling Factors : Maintain linear velocity by adjusting flow rate proportionally to column diameter (e.g., 1.0 mL/min for 4.6 mm → 6 mL/min for 20 mm) .
  • Sample Loading : Optimize injection volume (e.g., 2 mL for preparative columns) to avoid overloading.
  • Gradient Elution : Use stepwise mobile phase adjustments to reduce solvent consumption .

Q. How to validate this compound methods for regulatory compliance in enantiopurity analysis?

  • Methodological Answer :

  • Linearity : Test 5–6 concentration levels (e.g., 0.1–10 µg/mL) with R² > 0.995.
  • Repeatability : Perform intra-day and inter-day assays (RSD < 2% for retention time).
  • LOD/LOQ : Use signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) .

Data Analysis & Contradictions

Q. How to interpret conflicting resolution data when using this compound under normal-phase vs. reverse-phase conditions?

  • Methodological Answer : Normal-phase often provides higher resolution for nonpolar compounds (e.g., etoxazole, Rs = 4.5) due to stronger hydrophobic interactions. Reverse-phase may partially separate polar analogs (e.g., Rs = 1.8). Use chiral recognition maps to correlate analyte logP values with optimal elution modes .

Q. Why do some studies report baseline separation on this compound while others show co-elution for structurally similar compounds?

  • Methodological Answer : Subtle differences in substituent groups (e.g., methyl vs. ethyl) can disrupt CSP-analyte π-π interactions. Redesign the screening protocol with:

  • Ternary mobile phases : Add methyl tert-butyl ether or ethyl acetate to modify selectivity .
  • Temperature gradients : Combine with mobile phase gradients to enhance resolution .

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